![molecular formula C17H15Cl2NO4 B602132 Aceclofenac Methyl Ester CAS No. 139272-66-5](/img/structure/B602132.png)
Aceclofenac Methyl Ester
Overview
Description
Aceclofenac Methyl Ester is a derivative of Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) analog of diclofenac . It is known to have anti-inflammatory and analgesic properties . The compound is also referred to as Aceclofenac Impurity D .
Synthesis Analysis
The synthesis of Aceclofenac involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6- dichlorophenyl) amino] phenyl acectoxyacetic acid .Physical And Chemical Properties Analysis
Aceclofenac Methyl Ester has a molecular weight of 368.21 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Topical Gel Formulation
Aceclofenac Methyl Ester has been formulated into a topical gel for anti-inflammatory purposes. Due to its hydrophobic nature, creating a suitable topical application is challenging, but polymer-based emulgel formulations have been developed and assessed for their efficacy .
Prodrug Synthesis
It has been used in the synthesis of ester-based mutual prodrugs, aiming to improve therapeutic indices by preventing gastrointestinal irritation and bleeding associated with aceclofenac .
Analytical Standards
This compound is available as a certified reference material for highly accurate and reliable data analysis in neurology research chemicals .
Impurity Characterization
In pharmaceutical research, Aceclofenac Methyl Ester is synthesized and characterized as an impurity in the production of aceclofenac, which is important for quality control and regulatory compliance .
Pharmacokinetics Studies
The release of aceclofenac from its ester prodrugs has been studied using reverse phase HPLC in various environments, contributing to our understanding of its behavior in biological systems .
Co-amorphous Mixtures
Research has been conducted on co-amorphous mixtures of Aceclofenac with other compounds like Aspartame to enhance solubility and stability, which is crucial for drug formulation .
Mechanism of Action
- COX is involved in the synthesis of prostaglandins, which are inflammatory mediators responsible for pain, swelling, inflammation, and fever .
- By inhibiting COX, Aceclofenac Methyl Ester downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
When handling Aceclofenac Methyl Ester, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
properties
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWXOBAPNKPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676224 | |
Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139272-66-5 | |
Record name | Methyl aceclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACECLOFENAC METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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